

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SAR103168

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SAR103168** is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against various hematological malignancies.<sup>[1][2]</sup> It has demonstrated nanomolar inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases, including VEGFR1/2, Tie2, PDGFR, and FGFR.<sup>[1][2][3]</sup> Preclinical studies have shown that **SAR103168** effectively inhibits proliferation and induces apoptosis in acute and chronic myeloid leukemia (AML and CML) cell lines.<sup>[1][2]</sup> This document provides a detailed protocol for the analysis of **SAR103168**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of the Assay

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining

with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

## Data Presentation

The following table summarizes representative quantitative data on the dose-dependent induction of apoptosis by **SAR103168** in the KG-1 (AML) cell line after a 48-hour incubation period, as analyzed by Annexin V/PI flow cytometry.

| SAR103168 Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
|------------------------------|------------------|---------------------------|-----------------------------------|---------------------------|
| 0 (Vehicle Control)          | 95.2 ± 2.1       | 2.5 ± 0.8                 | 2.3 ± 0.7                         | 4.8 ± 1.5                 |
| 1                            | 88.7 ± 3.5       | 7.8 ± 1.2                 | 3.5 ± 0.9                         | 11.3 ± 2.1                |
| 10                           | 65.4 ± 4.2       | 25.1 ± 3.3                | 9.5 ± 1.8                         | 34.6 ± 5.1                |
| 50                           | 32.1 ± 5.1       | 48.9 ± 4.5                | 19.0 ± 3.2                        | 67.9 ± 7.7                |
| 100                          | 15.8 ± 3.9       | 55.3 ± 5.8                | 28.9 ± 4.1                        | 84.2 ± 9.9                |

## Signaling Pathway and Experimental Workflow

.dot

[Click to download full resolution via product page](#)

Caption: **SAR103168** induced apoptosis signaling pathway.

.dot



[Click to download full resolution via product page](#)

Caption: Experimental workflow for apoptosis analysis.

## Experimental Protocols

### Materials

- Cell Line: KG-1 (human acute myeloid leukemia) or other relevant leukemia cell lines (e.g., K562, EOL-1).
- Compound: **SAR103168** (dissolved in an appropriate solvent, e.g., DMSO).
- Reagents:
  - RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  - Phosphate-Buffered Saline (PBS), pH 7.4.
  - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
  - Sterile, nuclease-free water.
- Equipment:
  - Cell culture incubator (37°C, 5% CO<sub>2</sub>).
  - Laminar flow hood.
  - Centrifuge.
  - Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
  - Hemocytometer or automated cell counter.
  - Micropipettes and sterile tips.
  - Microcentrifuge tubes.

## Methods

### 1. Cell Culture and Treatment

- a. Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- b. Seed the cells at a density of 2 x 10<sup>5</sup> cells/mL in 6-well plates.
- c. Prepare serial dilutions of **SAR103168** in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest **SAR103168** treatment.
- d. Treat the cells with the different concentrations of **SAR103168** or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

### 2. Cell Harvesting and Staining

- a. Following incubation, carefully collect both the floating (apoptotic) and adherent cells. For adherent cells, gently scrape them from the well.
- b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
- c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
- d. Prepare 1X Binding Buffer by diluting the 10X stock with sterile, nuclease-free water.
- e. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10<sup>6</sup> cells/mL.
- f. Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- g. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
- h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

### 3. Flow Cytometry Analysis

- a. After incubation, add 400 µL of 1X Binding Buffer to each tube.

- b. Analyze the samples on a flow cytometer within one hour of staining.
- c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.
- d. Acquire data for at least 10,000 events per sample.
- e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.
- f. Define the quadrants to quantify the percentage of cells in each population:
  - Lower-left quadrant (Annexin V- / PI-): Viable cells
  - Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
  - Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
  - Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies)

## Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of **SAR103168**-induced apoptosis by flow cytometry. The provided methodologies and representative data can serve as a valuable resource for researchers investigating the anti-cancer properties of this multi-kinase inhibitor. The detailed experimental procedures and diagrams facilitate the replication and adaptation of this assay for various research and drug development applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR103168 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SAR103168]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#flow-cytometry-analysis-of-apoptosis-with-sar103168]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)